2,5-Difluoro-4-nitrobenzyl bromide
Overview
Description
Molecular Structure Analysis
The molecular structure of “2,5-Difluoro-4-nitrobenzyl bromide” consists of a benzene ring substituted with two fluorine atoms, a nitro group, and a bromomethyl group . The exact 3D structure can be obtained from a computed 3D SD file .Physical and Chemical Properties Analysis
“this compound” is a liquid at ambient temperature . Its molecular weight is 252.015 .Scientific Research Applications
Benzylating Agent in Organic Synthesis
2,5-Difluoro-4-nitrobenzyl bromide, similar to its related compound p-nitrobenzyl bromide, serves as a benzylating agent for a variety of heteroatomic functional groups as well as carbon nucleophiles. This compound is involved in the synthesis of other chemicals by facilitating the transfer of the benzyl group. It is most readily prepared through bromination of p-nitrotoluene and is available as a yellow solid, soluble in common organic solvents (Wardrop & Landrie, 2003).
Electrosynthesis and Catalysis
In electrosynthesis, this compound has been used as a catalyst for the reduction of CO2 and as an initial substrate for the electrosynthesis of 4-nitrophenylacetic acid. This application highlights its role in facilitating electrochemical reactions that contribute to the development of green chemistry and sustainable processes (Mohammadzadeh et al., 2020).
Photothermochemical Reactions
A study on the synthesis of 4-nitrobenzyl bromide from 4-nitrotoluene using photosynthesis underlines the environmental friendliness of this process. The reaction conditions include ultraviolet irradiation and a temperature range of 70-80℃, demonstrating the compound's utility in reactions that are both efficient and have a reduced environmental impact (Zhou Zeng-yong, 2009).
Electrochemical Immobilization
The compound's reactivity has also been explored in the context of electrochemical immobilization, where benzyl bromide derivatives, including 4-nitrobenzyl bromide, are reduced on solid electrodes. This process is significant for creating adherent deposits on surfaces, showing potential applications in materials science and surface engineering (Fei Hui et al., 2011).
Thermochemical Studies
Further research has investigated the thermochemical properties of difluoronitrobenzene isomers, including this compound. Such studies provide essential data for understanding the compound's behavior in various chemical environments, crucial for designing and optimizing chemical processes and reactions (M. Ribeiro da Silva et al., 2010).
Safety and Hazards
“2,5-Difluoro-4-nitrobenzyl bromide” is considered hazardous. It can cause severe skin burns and eye damage . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary target of 2,5-Difluoro-4-nitrobenzyl bromide is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the aromatic ring .
Mode of Action
This compound interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the benzylic carbon, displacing the bromine atom and forming a new bond . This process can occur via two pathways: SN1 or SN2, depending on the nature of the substrate . For primary benzylic halides, the reaction typically follows an SN2 pathway, while secondary and tertiary benzylic halides usually react via an SN1 pathway .
Properties
IUPAC Name |
1-(bromomethyl)-2,5-difluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-4-1-6(10)7(11(12)13)2-5(4)9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRVJTGLMGTMBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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